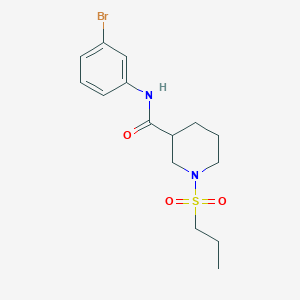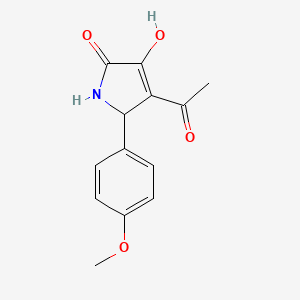![molecular formula C15H19ClN2O2 B5311505 N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride, also known as DFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFU is a furan derivative that has been found to have anti-inflammatory, antitumor, and antidiabetic properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride is not fully understood. However, it has been suggested that N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride exerts its anti-inflammatory and antitumor effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumorigenesis. N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride has also been found to inhibit the production of prostaglandins, which are mediators of inflammation. In addition, N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and effects are well documented. However, N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. In addition, N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride has been found to have some cytotoxic effects, which can limit its use in cell culture experiments.
Future Directions
There are several future directions for the study of N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis, inflammatory bowel disease, and asthma. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride and its effects on various biochemical and physiological processes.
Synthesis Methods
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride can be synthesized by reacting 2-furylacrylic acid with 4-(dimethylamino)phenylethylamine in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride hydrochloride. The synthesis method of N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride is relatively simple and can be scaled up for large-scale production.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis, inflammatory bowel disease, and asthma. N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride has also been found to have antitumor properties, which make it a potential candidate for the treatment of cancer. In addition, N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride has been found to have antidiabetic properties, which make it a potential candidate for the treatment of diabetes.
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-17(2)13-7-5-12(6-8-13)9-10-16-15(18)14-4-3-11-19-14;/h3-8,11H,9-10H2,1-2H3,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJCAAZRCBHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzodioxol-5-yl)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5311434.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5311445.png)
![7-acetyl-3-(benzylthio)-6-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5311451.png)
![1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5311452.png)
![3-{[1-(butoxyacetyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5311458.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311472.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)


![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
